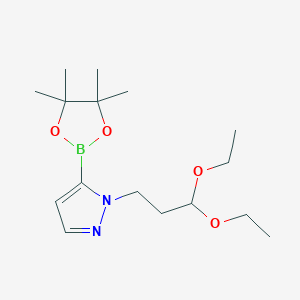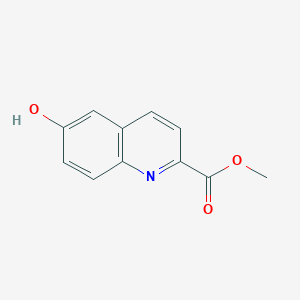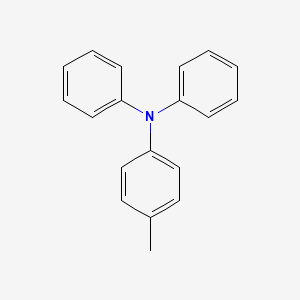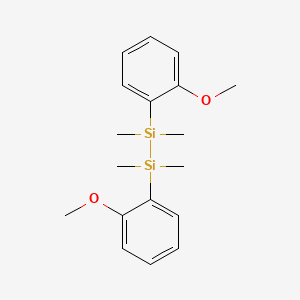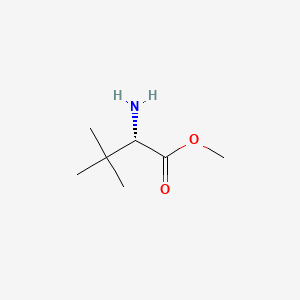
4-(2-Fluorophenoxy)aniline
Overview
Description
4-(2-Fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
4-(2-Fluorophenoxy)aniline and its derivatives have been extensively studied for their interactions and inhibitory activities, particularly in the context of kinase inhibition. For instance, docking studies involving compounds like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (a derivative of this compound) with c-Met kinase have provided valuable insights into the molecular features contributing to high inhibitory activity. These studies utilize quantitative structure–activity relationship (QSAR) methods, like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), to predict the biological activities of the inhibitors, showcasing the compound's significance in drug design and pharmacological research (Caballero et al., 2011).
Synthesis of Complex Radiopharmaceuticals
This compound plays a crucial role in the synthesis of complex radiopharmaceuticals. Notably, derivatives like 4-[18F]Fluorophenol, synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, are pivotal in creating no-carrier-added forms of radiopharmaceuticals. These compounds are integral in medical imaging and diagnostic procedures, highlighting the compound's importance in the field of nuclear medicine and imaging technology (Ross et al., 2011).
Modulation of Emission Properties in Fluorophores
Research into the spectral properties of this compound derivatives has revealed their potential in modifying emission properties of fluorophores. Studies involving 2-(2'-Hydroxyphenyl)benzazole (HBX) fluorophores, functionalized with this compound derivatives, demonstrate how these compounds can influence excited-state intramolecular proton transfer (ESIPT) processes, leading to dual fluorescence emissions. This property is pivotal for applications in optical materials and sensors, where precise control over emission properties is crucial (Munch et al., 2022).
Catalytic Oxidation Processes
In environmental applications, derivatives of this compound have been employed as catalysts in the oxidation processes of phenolic and aniline compounds. The use of Fe3O4 magnetic nanoparticles (MNPs) in conjunction with these derivatives showcases their potential in catalyzing the removal of organic pollutants from aqueous solutions, marking their significance in environmental chemistry and pollution control (Zhang et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTBQGILYQQOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408564 | |
| Record name | 4-(2-fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305801-12-1 | |
| Record name | 4-(2-fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-fluorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
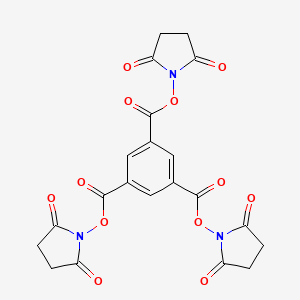
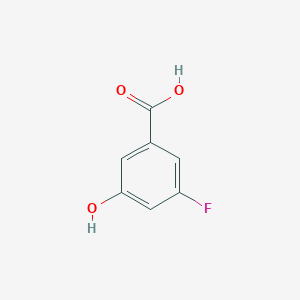
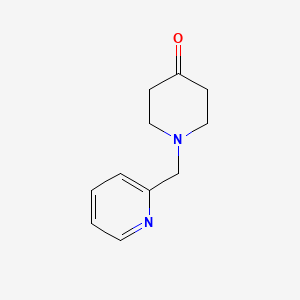
![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)
